molecular formula C22H25FN2O4S B11081925 Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11081925
M. Wt: 432.5 g/mol
InChI Key: OUMCKDZHTJKSCE-UHFFFAOYSA-N
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Description

Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process may include:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of Substituents: The cyclohexylcarbamoyl, fluorophenylcarbonyl, and ethyl ester groups are introduced through various substitution reactions.

    Final Coupling: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with various substituents, such as:

  • Ethyl 5-(phenylcarbamoyl)-2-{[(2-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
  • Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Uniqueness

Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. Its fluorophenyl group, in particular, may enhance its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H25FN2O4S

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-2-[(2-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H25FN2O4S/c1-3-29-22(28)17-13(2)18(20(27)24-14-9-5-4-6-10-14)30-21(17)25-19(26)15-11-7-8-12-16(15)23/h7-8,11-12,14H,3-6,9-10H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

OUMCKDZHTJKSCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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